5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
CAS No.: 477858-13-2
Cat. No.: VC7167325
Molecular Formula: C20H11Cl4N3O2
Molecular Weight: 467.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477858-13-2 |
|---|---|
| Molecular Formula | C20H11Cl4N3O2 |
| Molecular Weight | 467.13 |
| IUPAC Name | 5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2 |
| Standard InChI Key | RERQYAWTETVOQB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Bonding
The molecule consists of three primary subunits:
-
A pyridin-2-one core substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group.
-
A 4-chlorophenyl ring attached to the oxadiazole moiety.
-
A 2,4-dichlorobenzyl group at the pyridinone’s 1-position.
The stereoelectronic effects of chlorine atoms at positions 5 (pyridinone), 4 (oxadiazole-linked phenyl), and 2,4 (benzyl substituent) create a highly polarized electron distribution. This is evident in the calculated LogP value of 1.683 for structurally related oxadiazoles , suggesting moderate lipophilicity.
Physicochemical Parameters
The compound’s low water solubility (predicted <0.1 mg/mL) and high halogen content suggest formulation challenges requiring advanced drug delivery strategies.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
-
Pyridinone Core: Likely derived from 5-chloropyridin-2-one through N-alkylation.
-
Oxadiazole Ring: Typically formed via cyclization of amidoximes with carboxylic acid derivatives .
-
Chlorinated Benzyl Group: Introduced via nucleophilic substitution or Ullmann-type coupling.
Reported Synthetic Approaches
While no explicit procedure exists for this compound, literature on analogous systems provides insights:
-
Oxadiazole Formation: Rehse and Brehme demonstrated that 3-(4-chlorophenyl)-1,2,4-oxadiazol-5(2H)-one can be synthesized by cyclizing N-hydroxy-4-chlorobenzimidamide with ethyl chlorooxoacetate .
-
Pyridinone Functionalization: Dueruest et al. optimized N-alkylation of pyridinones using dichlorobenzyl bromides under phase-transfer conditions .
-
Convergent Coupling: Modern approaches employ Suzuki-Miyaura cross-coupling to assemble polyhalogenated aromatics, as seen in HDAC inhibitor syntheses .
Purification and Characterization Challenges
-
Halogen Effects: Multiple chlorine atoms complicate chromatographic separation due to increased hydrophobicity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is typically employed .
-
Crystallization: Difficulty obtaining single crystals for X-ray analysis due to molecular flexibility. Alternative characterization relies on LC-MS and multidimensional NMR.
| Compound Class | Activity | EC₅₀/IC₅₀ | Source |
|---|---|---|---|
| 5-Trifluoromethyl-oxadiazoles | HDAC6 inhibition | 12 nM | |
| Pyridinone-carboxamides | Glucokinase activation | 0.8 μM | |
| Chlorophenyl-pyrazoles | Anticonvulsant (MES model) | 38 mg/kg |
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protection | Nitrile gloves, Type C goggles | Skin/eye irritation potential |
| Ventilation | Fume hood with HEPA filtration | Particulate dispersion risk |
| Storage | Desiccator at -20°C | Hydrolytic instability |
| Disposal | Incineration > 1000°C | Prevent environmental release |
Patent Landscape and Research Directions
Key Patents and Applications
-
HDAC Inhibition: WO2017222951A1 covers 3-aryl-5-trifluoromethyl-oxadiazoles for treating cancer and neurodegenerative diseases . While this compound isn’t explicitly claimed, its structural similarity suggests potential patentability as a derivative.
-
Kinase Modulation: US20140066475A1 discloses pyridinone-oxadiazole hybrids as JAK2 inhibitors, highlighting the scaffold’s versatility .
Emerging Research Trends
-
Targeted Protein Degradation: Oxadiazoles are being explored as E3 ligase recruiters in PROTAC designs .
-
Antibiotic Resistance: Chlorinated heterocycles show activity against multidrug-resistant S. aureus (MIC 4 μg/mL) .
-
Neuroinflammation: Dual HDAC6-HSP90 inhibition reduces TNF-α production in microglial cells (IC₅₀ 85 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume